1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification and carboxylation reactions. The reaction conditions often require the use of fluorinating agents, such as Selectfluor, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Scientific Research Applications
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorocyclobutane-1,1-dicarboxylic acid: Similar in structure but lacks the ester group.
3-Fluorocyclobutane-1-carboxylic acid: Similar but without the ester and additional carboxyl group.
Cyclobutane-1,1-dicarboxylic acid: Lacks the fluorine atom and ester group.
Uniqueness
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12FO4- |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
MAEAPDROKKEFAQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)[O-] |
Origin of Product |
United States |
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